molecular formula C19H18F3N5O B2541338 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide CAS No. 2034348-66-6

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide

Cat. No.: B2541338
CAS No.: 2034348-66-6
M. Wt: 389.382
InChI Key: YYGQEDZUIRSONF-UHFFFAOYSA-N
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and an indole carboxamide moiety. The unique structure of this compound makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, which is reacted with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl and pyrimidine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and piperidine derivatives, such as:

Uniqueness

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)16-9-17(25-11-24-16)27-7-5-12(6-8-27)26-18(28)14-10-23-15-4-2-1-3-13(14)15/h1-4,9-12,23H,5-8H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGQEDZUIRSONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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